molecular formula C22H14Cl2O2S B3035730 (4-Chlorophenyl)(3-{[(4-chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)methanone CAS No. 338411-44-2

(4-Chlorophenyl)(3-{[(4-chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)methanone

Cat. No.: B3035730
CAS No.: 338411-44-2
M. Wt: 413.3 g/mol
InChI Key: WXCOPLHVOXMSAF-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(3-{[(4-chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)methanone: is a complex organic compound characterized by its multiple chlorophenyl groups and benzofuran structure

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity can be explored for potential therapeutic uses.

  • Medicine: : It may have applications in drug discovery and development, particularly in the design of new pharmaceuticals.

  • Industry: : It can be used in the production of advanced materials and chemical intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzofuran core. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a boronic acid derivative of the benzofuran with a halogenated phenyl compound. The reaction conditions usually require a palladium catalyst and a base, often conducted in a solvent such as toluene or water.

Industrial Production Methods

On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and minimize by-products. This might include the use of continuous flow reactors, which can offer better control over reaction parameters and improved safety compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The chlorophenyl groups can be oxidized to form corresponding chlorophenols.

  • Reduction: : Reduction of the benzofuran core can lead to the formation of dihydrobenzofurans.

  • Substitution: : The compound can undergo nucleophilic substitution reactions at the chloro positions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Nucleophiles such as sodium hydroxide (NaOH) or amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of 4-chlorophenol derivatives.

  • Reduction: : Formation of dihydrobenzofuran derivatives.

  • Substitution: : Formation of various substituted phenyl derivatives.

Mechanism of Action

The exact mechanism by which this compound exerts its effects is not well-documented, but it likely involves interactions with specific molecular targets and pathways. Potential targets could include enzymes or receptors that are relevant to its biological activity.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, including the presence of multiple chlorophenyl groups and the benzofuran core. Similar compounds might include other benzofuran derivatives or chlorophenyl-containing molecules. the exact structure and properties of these compounds can vary significantly, leading to different biological and chemical behaviors.

List of Similar Compounds

  • Benzofuran derivatives: : Compounds with similar benzofuran cores but different substituents.

  • Chlorophenyl-containing molecules: : Compounds with chlorophenyl groups in different positions or configurations.

Properties

IUPAC Name

(4-chlorophenyl)-[3-[(4-chlorophenyl)sulfanylmethyl]-1-benzofuran-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl2O2S/c23-15-7-5-14(6-8-15)21(25)22-19(18-3-1-2-4-20(18)26-22)13-27-17-11-9-16(24)10-12-17/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCOPLHVOXMSAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)CSC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101145260
Record name (4-Chlorophenyl)[3-[[(4-chlorophenyl)thio]methyl]-2-benzofuranyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101145260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338411-44-2
Record name (4-Chlorophenyl)[3-[[(4-chlorophenyl)thio]methyl]-2-benzofuranyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338411-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chlorophenyl)[3-[[(4-chlorophenyl)thio]methyl]-2-benzofuranyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101145260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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